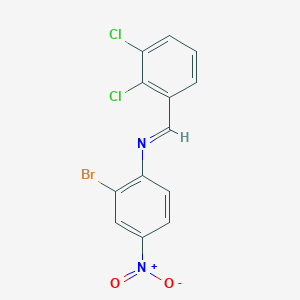![molecular formula C18H15BrFN3OS B11989458 4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11989458.png)
4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines the structural features of 4-bromobenzaldehyde, 2-fluoro-4-methoxyphenyl, and 5-methyl-1,3-thiazol-2-yl hydrazone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone typically involves multiple steps:
Synthesis of 4-Bromobenzaldehyde: This can be prepared by the oxidation of 4-bromotoluene.
Synthesis of 2-Fluoro-4-methoxyphenyl-5-methyl-1,3-thiazol-2-yl hydrazone: This involves the reaction of 2-fluoro-4-methoxyphenyl hydrazine with 5-methyl-1,3-thiazol-2-yl aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling 4-bromobenzaldehyde with 2-fluoro-4-methoxyphenyl-5-methyl-1,3-thiazol-2-yl hydrazone under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group of the 4-bromobenzaldehyde moiety.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The bromine atom in the 4-bromobenzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be the substituted derivatives of the original compound.
科学的研究の応用
4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can act as a pharmacophore, interacting with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
4-Bromobenzaldehyde: Shares the bromobenzaldehyde moiety but lacks the additional functional groups.
2-Fluoro-4-methoxybenzaldehyde: Similar in structure but lacks the thiazole and hydrazone components.
5-Methyl-1,3-thiazol-2-yl hydrazone: Contains the thiazole and hydrazone components but lacks the bromobenzaldehyde moiety.
Uniqueness
4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C18H15BrFN3OS |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15BrFN3OS/c1-11-17(15-8-7-14(24-2)9-16(15)20)22-18(25-11)23-21-10-12-3-5-13(19)6-4-12/h3-10H,1-2H3,(H,22,23)/b21-10+ |
InChIキー |
LOBLLXNMVDQDEX-UFFVCSGVSA-N |
異性体SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)F |
正規SMILES |
CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate](/img/structure/B11989380.png)
![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11989385.png)


![4-Bromo-2-[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11989395.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B11989399.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11989409.png)
![(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11989411.png)

![N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11989427.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989435.png)
![3-(biphenyl-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989447.png)

